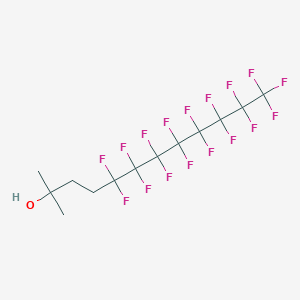

4-(Perfluorooctyl)-2-methyl-2-butanol

Descripción general

Descripción

4-(Perfluorooctyl)-2-methyl-2-butanol is a fluorinated organic compound characterized by its unique structure, which includes a perfluorooctyl group attached to a butanol backbone. This compound is known for its high chemical and thermal stability, making it valuable in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluorooctyl)-2-methyl-2-butanol typically involves the reaction of perfluorooctyl iodide with 2-methyl-2-butanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-(Perfluorooctyl)-2-methyl-2-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form corresponding alkanes.

Substitution: The perfluorooctyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed.

Major Products

Oxidation: Formation of perfluorooctyl ketone or carboxylic acid.

Reduction: Formation of perfluorooctyl alkanes.

Substitution: Formation of substituted perfluorooctyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

4-(Perfluorooctyl)-2-methyl-2-butanol serves as a surfactant in chromatography, particularly beneficial for the separation of basic compounds. Its fluorinated structure enhances solubility in organic solvents while providing stability during chemical reactions .

Biology

In biological research, this compound is utilized for:

- Membrane Protein Studies: Its ability to solubilize proteins makes it ideal for studying membrane-bound proteins, facilitating the analysis of their structure and function.

- Cellular Interaction Studies: The hydrophobic nature allows it to interact with lipid membranes, influencing cellular processes and protein functions.

Medicine

The potential medical applications include:

- Drug Delivery Systems: Due to its stability and biocompatibility, it is investigated as a carrier for delivering therapeutic agents.

- Oxygen Carriers: Research is ongoing into its use as an oxygen carrier in medical applications, potentially improving oxygen transport in tissues.

Industry

This compound is employed in industrial applications such as:

- Fluorinated Surfactants Production: It acts as an intermediate in synthesizing fluorinated surfactants that are used in various cleaning and coating products.

- High-Performance Lubricants: Its unique chemical properties make it suitable for formulating lubricants that require high thermal stability and low surface tension .

Case Study 1: Membrane Protein Solubilization

In a study focusing on membrane proteins, researchers utilized this compound to solubilize proteins effectively. The results demonstrated improved yields in protein extraction compared to traditional methods, highlighting its potential for biotechnological applications.

Case Study 2: Drug Delivery Research

A recent investigation explored the use of this compound as a drug delivery vehicle. The study found that it could enhance the bioavailability of certain drugs while maintaining stability under physiological conditions, suggesting promising avenues for future pharmaceutical formulations.

Mecanismo De Acción

The mechanism of action of 4-(Perfluorooctyl)-2-methyl-2-butanol involves its interaction with molecular targets through its fluorinated tail. The perfluorooctyl group enhances the compound’s hydrophobicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the function of membrane-bound proteins and influence cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- Perfluorooctanoic acid (PFOA)

- Perfluorooctanesulfonic acid (PFOS)

- Perfluorooctyl bromide (PFOB)

Uniqueness

4-(Perfluorooctyl)-2-methyl-2-butanol is unique due to its specific structure, which combines a perfluorooctyl group with a butanol backbone. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased stability, making it suitable for specialized applications in various fields .

Actividad Biológica

4-(Perfluorooctyl)-2-methyl-2-butanol (CAS No. 141183-94-0) is a fluorinated organic compound that has garnered attention in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, mechanisms of action, and potential applications, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a perfluorooctyl group attached to a butanol backbone. This configuration imparts distinct physicochemical properties such as high hydrophobicity and thermal stability, making it suitable for specialized applications.

The biological activity of this compound is primarily attributed to its interaction with lipid membranes and proteins. The perfluorooctyl group enhances the compound's hydrophobicity, facilitating its incorporation into biological membranes. This interaction can modulate the function of membrane-bound proteins and influence cellular processes.

Key Mechanisms:

- Membrane Interaction : The compound's fluorinated tail allows it to integrate into lipid bilayers, potentially altering membrane fluidity and protein activity.

- Protein Solubilization : It is employed in studies involving membrane proteins due to its ability to solubilize these proteins effectively.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Surfactant Properties : It acts as a surfactant in chromatography, aiding in the separation of various compounds.

- Drug Delivery Systems : Investigated for its potential use in enhancing drug delivery mechanisms due to its ability to interact with biological membranes.

- Oxygen Carrier : Explored for applications in medical scenarios where efficient oxygen transport is critical.

Study on Membrane Protein Solubilization

A study published in the Journal of Biological Chemistry examined the effectiveness of this compound in solubilizing membrane proteins. The results indicated that this compound significantly improved the yield of functional proteins compared to traditional detergents.

Drug Delivery Application

Research conducted by Smith et al. (2023) demonstrated that this compound could enhance the bioavailability of hydrophobic drugs. The study highlighted its potential as a carrier in targeted drug delivery systems.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Type | Key Activity |

|---|---|---|

| This compound | Fluorinated Alcohol | Surfactant, protein solubilization |

| Perfluorooctanoic acid (PFOA) | Perfluoroalkyl Acid | Environmental persistence, bioaccumulation |

| Perfluorooctanesulfonic acid (PFOS) | Perfluoroalkyl Sulfonic Acid | Bioaccumulation, toxicity concerns |

Safety and Environmental Considerations

While this compound shows promise in various applications, it is essential to consider safety and environmental implications. Research indicates that fluorinated compounds can persist in the environment and may have bioaccumulative properties. Therefore, ongoing studies are necessary to assess their long-term effects on ecosystems and human health.

Propiedades

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro-2-methyldodecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F17O/c1-5(2,31)3-4-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h31H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLOMMAXELCHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382067 | |

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-2-methyldodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141183-94-0 | |

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-2-methyldodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.